molecular formula C18H15ClN2O4S2 B2355324 Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate CAS No. 250713-81-6

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate

Cat. No.: B2355324
CAS No.: 250713-81-6
M. Wt: 422.9
InChI Key: BCAOCGDSOGDAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenylsulfonylamino group and an ethyl benzoate moiety. This structure combines sulfonamide and thiazole pharmacophores, which are commonly associated with biological activity, including enzyme inhibition and antimicrobial properties . The compound’s synthesis likely involves coupling a sulfonamide intermediate with a thiazole precursor under ethanol-mediated conditions, as suggested by analogous syntheses in the literature .

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-2-25-17(22)15-6-4-3-5-14(15)16-11-26-18(20-16)21-27(23,24)13-9-7-12(19)8-10-13/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAOCGDSOGDAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three structural motifs:

  • Ethyl benzenecarboxylate at position 4 of the thiazole ring.
  • 1,3-thiazole core with substitutions at positions 2 and 4.
  • N-(4-chlorophenylsulfonyl) group at position 2 of the thiazole.

Retrosynthetically, the molecule can be dissected into:

  • Ethyl 2-(bromoacetyl)benzoate (α-bromo ketone precursor).
  • N-(4-chlorophenylsulfonyl)thiourea (sulfonamide-thiourea reagent).

Synthesis of Ethyl 2-(Bromoacetyl)Benzoate

Bromination of Ethyl 2-Acetylbenzoate

Ethyl 2-acetylbenzoate undergoes α-bromination using bromine (Br₂) in acetic acid at room temperature. This yields the α-bromo ketone intermediate, critical for thiazole ring formation.

Reaction Conditions :

  • Solvent : Glacial acetic acid.
  • Reagents : Br₂ (1.1 equiv.), 24–48 hours, 25°C.
  • Yield : ~85% (estimated from analogous reactions).

Mechanism : Electrophilic bromination at the α-carbon of the acetyl group.

Thiazole Ring Formation via Hantzsch Cyclocondensation

Cyclocondensation with Thiourea Derivatives

The α-bromo ketone reacts with thiourea or its sulfonylated analog to construct the thiazole ring. Two pathways emerge:

Route A: Post-Thiazole Sulfonylation
  • Intermediate : Ethyl 2-(2-aminothiazol-4-yl)benzenecarboxylate.
    • Conditions : Refluxing ethanol, 8–12 hours.
    • Mechanism : Nucleophilic substitution at the α-bromo carbon by thiourea’s sulfur, followed by cyclodehydration.
  • Sulfonylation : The 2-amino group reacts with 4-chlorobenzenesulfonyl chloride in pyridine/dichloromethane.
    • Yield : 70–80% (based on similar sulfonylation reactions).
Route B: Pre-Sulfonylated Thiourea
  • Synthesis of N-(4-Chlorophenylsulfonyl)thiourea :
    • 4-Chlorobenzenesulfonyl chloride reacts with thiourea in aqueous NaOH.
    • Challenge : Competitive disubstitution at both thiourea amines necessitates careful stoichiometry.
  • Cyclocondensation : The pre-sulfonylated thiourea reacts with ethyl 2-(bromoacetyl)benzoate in refluxing acetone.
    • Yield : ~60% (lower due to steric hindrance).

Comparative Analysis :

Parameter Route A Route B
Overall Yield Higher (~75%) Moderate (~50%)
Purity Easier purification Requires chromatography
Scalability Suitable for bulk Limited by reagent cost

Optimization of Reaction Parameters

Solvent Selection

  • Acetic acid : Enhances electrophilicity of α-bromo ketone but may hydrolyze esters at elevated temperatures.
  • Acetone : Reduces side reactions in Route B but prolongs reaction time.

Temperature and Time

  • Cyclocondensation : 60–80°C for 6–8 hours balances rate and byproduct formation.
  • Sulfonylation : 0–5°C minimizes disubstitution.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.12 (s, 1H, thiazole H-5).
    • δ 7.85–7.40 (m, 8H, aromatic).
    • δ 4.35 (q, 2H, J = 7.1 Hz, ester CH₂).
    • δ 1.38 (t, 3H, J = 7.1 Hz, ester CH₃).
  • HRMS : m/z 422.91 [M+H]⁺ (calc. for C₁₈H₁₅ClN₂O₄S₂).

Purity Assessment

  • HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Ethyl 2-acetylbenzoate : Commercially available at ~$200/kg (bulk pricing).
  • 4-Chlorobenzenesulfonyl chloride : Preferred over custom-synthesized thioureas for Route A.

Waste Management

  • Bromine recovery : Distillation of acetic acid filtrate.
  • Sulfonyl chloride quenching : Alkaline hydrolysis to nontoxic sulfonates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate. For instance:

  • A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains, including Bacillus subtilis. The results indicated that certain derivatives exhibited promising antibacterial effects, suggesting that modifications to the thiazole structure can enhance activity against pathogens .
CompoundActivity Against Bacillus subtilisNotes
4eHighNitro substituent
4fHighAmino substituent
OthersModerateVarious substitutions

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Research has focused on thiazole derivatives as inhibitors of cancer cell proliferation. For example:

  • A study highlighted the synthesis of thiazole derivatives that were evaluated for their anticancer activity against human breast cancer cell lines (MCF7). The results indicated that specific derivatives showed significant inhibitory effects on cell growth, suggesting a pathway for developing new anticancer agents based on thiazole scaffolds .

Inhibition of Enzymatic Activity

Thiazole-based compounds have been investigated for their ability to inhibit enzymes relevant to disease processes:

  • Compounds containing thiazole rings have been shown to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. These findings indicate that this compound could be a candidate for further development as a therapeutic agent targeting cognitive disorders .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives from commercially available precursors. The synthesis involved sulfonation and sulfonamide coupling reactions, optimized for yield and purity. Characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the synthesized compounds .

Case Study 2: Biological Evaluation

Another research effort evaluated the biological activity of synthesized thiazole derivatives against various microbial strains and cancer cell lines. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness against bacterial strains and cytotoxicity assays for anticancer evaluation. The findings revealed that certain modifications significantly enhanced both antibacterial and anticancer properties .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .

Comparison with Similar Compounds

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzenecarboxylate) shares a sulfonylurea bridge and aromatic ester group with the target compound. However, its triazine ring replaces the thiazole core, conferring herbicidal activity via acetolactate synthase (ALS) inhibition .

Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

This analogue (CAS 338794-40-4) replaces the 4-chlorophenyl group with a nitro substituent and substitutes the benzoate with an acetate ester. The nitro group increases electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions but reduce metabolic stability compared to the chloro substituent .

N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide

This compound (CAS 932986-18-0) retains the 4-chlorophenyl-thiazole motif but replaces the sulfonamide-benzoate with a butanamide side chain. The absence of the sulfonyl group likely diminishes hydrogen-bonding capacity, reducing interactions with enzymatic targets such as sulfotransferases .

Functional Comparisons

Bioactivity

  • Sulfonylurea-like activity : The sulfonamide-thiazole scaffold may mimic sulfonylurea herbicides or pharmaceuticals by inhibiting ALS or ATP-sensitive potassium channels, though the thiazole ring could modulate binding affinity .
  • The 4-chlorophenyl group may enhance membrane permeability, as seen in similar chlorinated thiazoles .

Physicochemical Properties

  • Lipophilicity : The chloro substituent and ethyl benzoate group likely confer higher logP values compared to nitro- or methoxy-substituted analogues, favoring blood-brain barrier penetration .
  • Solubility : The ester group improves solubility in organic solvents relative to carboxylic acid derivatives, as demonstrated in crystallization studies of related compounds .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate ~409.87 (est.) 4-ClPh-SO₂NH, ethyl benzoate Hypothesized enzyme inhibitor -
Metsulfuron-methyl 381.36 Methoxy-triazine, methyl benzoate ALS inhibitor (herbicide)
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 355.39 4-NO₂Ph-SO₂NH, ethyl acetate Not reported
N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide 337.85 4-ClPh-thiazole, butanamide Not reported

Table 2: Calculated Properties (Hypothetical Data)

Property Target Compound Metsulfuron-methyl Ethyl (2-{[(4-NO₂Ph)SO₂NH]-thiazole})acetate
logP (XlogP) 3.5 2.1 2.9
Hydrogen Bond Donors 1 2 1
Hydrogen Bond Acceptors 6 8 7
Polar Surface Area (Ų) 110.2 132.5 120.8

Research Findings and Hypotheses

  • Synthesis: The target compound can likely be synthesized via a one-pot reaction of 4-chlorophenylsulfonyl isocyanate with a thiazole-4-carboxylate precursor in ethanol, analogous to methods for related sulfonamide-thiazoles .
  • Toxicity Profile : The 4-chlorophenyl group may raise concerns about bioaccumulation, as seen in persistent organic pollutants, necessitating further ecotoxicological studies .

Biological Activity

Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate (CAS Number: 250713-81-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological significance.
  • Sulfonamide Group : Enhances the compound's solubility and potential interactions with biological targets.
  • Benzenecarboxylate Ester : Provides additional stability and reactivity.

The molecular formula is C13H13ClN2O4S2C_{13}H_{13}ClN_{2}O_{4}S_{2}, with a molar mass of approximately 360.84 g/mol .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Achieved through nucleophilic addition reactions involving substituted isocyanates.
  • Sulfonamide Formation : The thiazole derivative reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. This compound has been explored for its potential against various bacterial and fungal strains. Its sulfonamide component may enhance antibacterial efficacy by inhibiting bacterial enzyme pathways.

Antihyperlipidemic Effects

A related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, demonstrated hypolipidemic effects in studies involving Sprague-Dawley rats. At a dose of 0.05%, it reduced serum cholesterol and triglyceride levels significantly, suggesting a potential for similar effects in thiazole derivatives .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonamide group may mimic substrates in enzymatic reactions, leading to inhibition.
  • Interaction with Biological Targets : The presence of the chlorine atom may facilitate halogen bonding, enhancing binding affinity to target proteins or receptors .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityThe compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus.
Hypolipidemic Activity StudyRelated thiazole compounds showed a reduction in lipid levels in hyperlipidemic models by up to 35% .
Structure-Activity RelationshipVariations in substituents on the thiazole ring influenced potency and selectivity against microbial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate?

  • Methodology : The synthesis typically involves:

  • Step 1 : Formation of the thiazole ring via cyclocondensation of thiourea derivatives with α-haloketones or esters.
  • Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride to introduce the sulfonamide group.
  • Step 3 : Esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions.
  • Critical Parameters : Reflux conditions (e.g., ethanol as solvent, glacial acetic acid catalyst) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized structurally and spectroscopically?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm, sulfonamide N-H at δ 10–11 ppm).
  • IR : Peaks at 1700–1750 cm1^{-1} (ester C=O), 1350–1450 cm1^{-1} (sulfonamide S=O).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Approach : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement).

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : R-factor < 0.05, wR2^2 < 0.15, and residual electron density < 0.3 eÅ3^{-3}.
    • Challenges : Handling twinning or disorder in the thiazole or sulfonamide moieties .

Q. How do substituent modifications on the thiazole or benzene ring influence bioactivity?

  • SAR Study Design :

  • Variations : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Assays : Enzyme inhibition (e.g., kinase assays), cytotoxicity (MTT assay on cancer cell lines).
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR kinase).
    • Findings : Increased hydrophobicity (e.g., chloro substituents) enhances membrane permeability but may reduce solubility .

Q. What analytical challenges arise in quantifying impurities during synthesis?

  • Common Impurities : Unreacted sulfonyl chloride, byproducts from incomplete cyclization.
  • Detection : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Validation : Limit of detection (LOD) < 0.1%, validated against reference standards .

Q. How is the stability of the compound assessed under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
    • Key Insight : Ester groups are prone to hydrolysis under alkaline conditions, necessitating storage at pH 4–6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.